1,4-Dipropionyloxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-propanoyloxyphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXJNYNUTHMEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995320 | |

| Record name | 1,4-Phenylene dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-28-0 | |

| Record name | 7402-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7402-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phenylene dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dipropionyloxybenzene for Researchers and Drug Development Professionals

Introduction

1,4-Dipropionyloxybenzene, also known as hydroquinone dipropionate, is a diester derivative of hydroquinone. This compound is of significant interest in the fields of dermatology and cosmetic science due to its potential as a skin-lightening agent.[1] Its mechanism of action is rooted in the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[1] Esterification of hydroquinone to this compound is reported to enhance stability and reduce the skin irritation and toxic side effects associated with the parent compound, hydroquinone.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

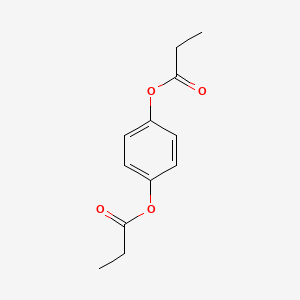

This compound is characterized by a central benzene ring substituted at the 1 and 4 positions with propionyloxy groups.

Systematic IUPAC Name: (4-propanoyloxyphenyl) propanoate[2]

Synonyms: 1,4-Phenylene dipropionate, Hydroquinone dipropionate[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 7402-28-0 | [2] |

| Molecular Formula | C12H14O4 | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | White crystalline powder | Alfa Chemistry |

| Melting Point | 112-114 °C | |

| Boiling Point | 313.9±25.0 °C at 760 mmHg (Predicted) | |

| Density | 1.124±0.06 g/cm3 (Predicted) | |

| Solubility | Almost insoluble in water. Soluble in organic solvents. Quantitative data is not readily available. | ChemBK |

| XLogP3-AA | 2.4 |

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of hydroquinone with propionyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Esterification of Hydroquinone

The following is a generalized protocol based on standard esterification procedures. Researchers should optimize the reaction conditions for their specific needs.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base (2.2 eq), such as pyridine or triethylamine, to the solution and cool the mixture in an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (2.2 eq) dropwise to the stirring solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating to reflux may be required to drive the reaction to completion.[3]

-

Work-up: Upon completion, cautiously add water to quench any unreacted propionyl chloride.[3] Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below is an analysis of its expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet for the aromatic protons: Due to the symmetry of the molecule, the four protons on the benzene ring are chemically equivalent and should appear as a singlet.

-

A quartet for the methylene protons (-CH2-): These protons are adjacent to a methyl group and will be split into a quartet.

-

A triplet for the methyl protons (-CH3): These protons are adjacent to a methylene group and will be split into a triplet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170 ppm.

-

Aromatic Carbons: Two signals are expected for the aromatic carbons due to the symmetry of the ring. One for the carbons bonded to the oxygen atoms and another for the carbons bonded to hydrogen.

-

Methylene Carbon (-CH2-): A signal in the aliphatic region.

-

Methyl Carbon (-CH3): A signal in the upfield aliphatic region.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹, characteristic of an ester carbonyl group.

-

C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester linkage.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (222.24 g/mol ). Fragmentation patterns can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. A prominent fragment would be the tropylium ion at m/z 91, which is characteristic of many aromatic compounds.[4]

Application in Drug Development: Tyrosinase Inhibition

The primary application of this compound in a therapeutic and cosmetic context is as a tyrosinase inhibitor for the purpose of skin whitening and treating hyperpigmentation disorders.[1]

Mechanism of Action

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Hydroquinone and its derivatives are known to inhibit tyrosinase activity. The proposed mechanisms of inhibition include:

-

Competitive Inhibition: The inhibitor competes with the substrate (tyrosine or DOPA) for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic activity.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The esterification of hydroquinone to this compound is believed to improve its stability and dermal penetration, potentially allowing for more effective delivery to the melanocytes where tyrosinase is active.

Safety and Toxicology

While this compound is considered to have no toxic side effects, it is important to handle it with appropriate safety precautions.[1] Safety data sheets (SDS) indicate that it may cause skin and eye irritation.[5][6]

Conclusion

This compound is a promising molecule with potential applications in dermatology and cosmetics as a skin-lightening agent. Its synthesis from hydroquinone is straightforward, and its chemical properties make it a more stable and less irritating alternative to its parent compound. This guide provides a foundational understanding of its chemical structure, properties, synthesis, and characterization to aid researchers and drug development professionals in their work with this compound. Further research is warranted to fully elucidate its toxicological profile and to optimize its formulation for various applications.

References

- 1. This compound | 7402-28-0 [chemicalbook.com]

- 2. 1,4-Phenylene dipropanoate | C12H14O4 | CID 244294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved Expt 5 - Preparation of a Propionate Ester Overview: | Chegg.com [chegg.com]

- 4. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to Benzene-1,4-diyl dipropanoate (1,4-Dipropionyloxybenzene)

Introduction

Benzene-1,4-diyl dipropanoate, a dipropionate ester of hydroquinone, is a molecule of significant interest in the fields of dermatology and cosmetic science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications, with a particular focus on its role as a skin depigmenting agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and formulation.

Nomenclature and Chemical Identity

The compound is identified by several names and registry numbers, which are crucial for accurate scientific communication and procurement.

| Identifier | Value |

| IUPAC Name | benzene-1,4-diyl dipropanoate[1] |

| Synonyms | 1,4-Dipropionyloxybenzene, Hydroquinone dipropionate, 1,4-Phenylene dipropionate, (4-propanoyloxyphenyl) propanoate, 1,4-Benzenediol, 1,4-dipropanoate[1] |

| CAS Number | 7402-28-0[1] |

| Molecular Formula | C₁₂H₁₄O₄[1] |

| Molecular Weight | 222.24 g/mol [1] |

Physicochemical Properties

Understanding the physicochemical properties of benzene-1,4-diyl dipropanoate is essential for its formulation and application.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 112-114 °C | [3] |

| Boiling Point | 313.9 ± 25.0 °C (Predicted) | [3] |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol and acetone; slightly soluble in water | [2] |

Synthesis of Benzene-1,4-diyl dipropanoate: A Detailed Protocol

The synthesis of benzene-1,4-diyl dipropanoate is typically achieved through the esterification of hydroquinone with propionyl chloride. This method is efficient and scalable for laboratory and industrial production.

Reaction Scheme

Caption: Synthesis of Benzene-1,4-diyl dipropanoate.

Experimental Protocol

Materials:

-

Hydroquinone (1.0 equivalent)

-

Propionyl chloride (2.2 equivalents)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (2.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure benzene-1,4-diyl dipropanoate as a white crystalline solid.

Mechanism of Action: Tyrosinase Inhibition

The primary application of benzene-1,4-diyl dipropanoate in dermatology is as a skin-lightening agent. Its efficacy stems from the inhibition of tyrosinase, the key enzyme in melanogenesis.

Upon topical application, it is believed that cutaneous esterases hydrolyze benzene-1,4-diyl dipropanoate to release hydroquinone, the active inhibitor. Hydroquinone's inhibitory action on tyrosinase is multifaceted. It acts as a competitive inhibitor by mimicking the structure of tyrosine, the natural substrate for tyrosinase, and binding to the enzyme's active site. This prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a critical precursor for melanin synthesis.[4][5] Additionally, hydroquinone can be oxidized by tyrosinase, leading to the formation of reactive oxygen species that can cause cytotoxicity to melanocytes.[4]

Caption: Mechanism of Tyrosinase Inhibition.

Comparative Efficacy and Safety Profile

Benzene-1,4-diyl dipropanoate is often favored over its parent compound, hydroquinone, due to its enhanced stability and reduced potential for skin irritation.[6] Hydroquinone formulations can be unstable and prone to oxidation, leading to a decrease in efficacy and an increased risk of adverse effects such as erythema and contact dermatitis.[7] The esterification of hydroquinone to form benzene-1,4-diyl dipropanoate improves its lipophilicity and stability within cosmetic formulations.

| Compound | Reported IC₅₀ (Mushroom Tyrosinase) | Reference |

| Hydroquinone | 22.78 ± 0.16 µM | [3] |

| Kojic Acid (Positive Control) | 28.50 ± 1.10 µM | [3] |

| Hydroquinone-benzoyl ester analog (3b) | 0.18 ± 0.06 µM | [3] |

Applications in Drug Development and Research

The primary application of benzene-1,4-diyl dipropanoate is in topical formulations for the treatment of hyperpigmentation disorders, including melasma, post-inflammatory hyperpigmentation, and solar lentigines. Its favorable stability and safety profile make it a valuable alternative to hydroquinone.

Beyond its use as a skin-lightening agent, the core structure of benzene-1,4-diyl dipropanoate may have potential in other areas of research. As an ester of hydroquinone, it could be investigated for its antioxidant properties. Furthermore, the 1,4-phenylene diester motif is a structural component in various functional materials, suggesting potential applications in polymer science and materials chemistry.[8]

Conclusion

Benzene-1,4-diyl dipropanoate is a scientifically significant compound with well-established applications in dermatology and cosmetic science. Its role as a stable and less irritating precursor to the potent tyrosinase inhibitor, hydroquinone, makes it a valuable tool for researchers and formulators. This guide has provided a detailed overview of its chemical properties, synthesis, and mechanism of action, offering a solid foundation for further research and development in this area.

References

- 1. 1,4-Phenylene dipropanoate | C12H14O4 | CID 244294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcadonline.com [jcadonline.com]

- 5. [PDF] Increased Skin Irritation by Hydroquinone and Rsetinoic Acid Used in Combination | Semantic Scholar [semanticscholar.org]

- 6. In vitro and in vivo toxicity assessment of the senotherapeutic Peptide 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

The Definitive Guide to Hydroquinone Dipropionate: Physicochemical Properties, Advanced Analytical Protocols, and Stability Profiles

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: A Note on Causality and Self-Validating Systems

In the realm of pharmaceutical sciences, a molecule is defined not just by its structure, but by the sum of its measurable properties and behaviors. This guide is structured to provide a holistic and practical understanding of hydroquinone dipropionate, moving beyond a simple recitation of data. We will explore the "why" behind the "how"—elucidating the causal relationships between molecular structure and physicochemical properties, and detailing experimental protocols designed as self-validating systems. This approach ensures that the data you generate is not only accurate but also robust and reproducible, forming a trustworthy foundation for any research or development endeavor.

Section 1: Core Molecular Attributes and Physicochemical Profile

Hydroquinone dipropionate (1,4-phenylene dipropanoate) is the diester of hydroquinone and propionic acid. The esterification of the two phenolic hydroxyl groups fundamentally alters the molecule's properties compared to its parent compound, hydroquinone. This transformation significantly reduces its polarity, increases its lipophilicity, and modifies its reactivity, particularly its susceptibility to oxidation.

Chemical Identity and Structure

-

IUPAC Name: 1,4-phenylene dipropanoate

-

CAS Number: 103-05-9

-

Molecular Formula: C₁₂H₁₄O₄

-

Molecular Weight: 222.24 g/mol [1]

Figure 1: Annotated Structure of Hydroquinone Dipropionate. A non-polar aromatic core with two ester functionalities.

Tabulated Physicochemical Data

The physical properties of a compound are critical for formulation, processing, and storage. It is noteworthy that literature values for the melting point of hydroquinone dipropionate show significant variation. This may be attributable to differences in crystalline form (polymorphism) or the purity of the material analyzed. Researchers should consider this variability and establish an in-house standard based on their own highly purified material.

| Property | Value | Rationale & Implications |

| Appearance | White to off-white crystalline powder[1] | Color is a primary indicator of purity; yellowing may suggest oxidation to quinone-type species. |

| Melting Point | 57-59 °C[1] or 112-114 °C | This significant discrepancy highlights the need for rigorous characterization (e.g., via DSC) to confirm material identity and purity. The lower range may correspond to a different polymorph or impurities. |

| Solubility | Soluble in ethanol and acetone; slightly soluble in water[1]. | The diester structure imparts lipophilicity, making it suitable for formulation in organic or lipid-based vehicles for applications like topical delivery. |

| Stability | Stable under recommended storage conditions; light and moisture sensitive[1]. | Ester groups are susceptible to hydrolysis. The hydroquinone core, although protected by esterification, can still oxidize. Storage in inert, dark, and dry conditions is crucial. |

Section 2: Comprehensive Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and stability of hydroquinone dipropionate. The following protocols are designed to be robust and provide a comprehensive analytical package.

Chromatographic Purity: A Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing purity and detecting degradation products. A stability-indicating method is one that can resolve the intact drug from its potential degradation products, such as the mono-ester and parent hydroquinone, which would form via hydrolysis.

Causality in Method Design:

-

Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides strong retention for the lipophilic hydroquinone dipropionate.

-

Mobile Phase: A gradient of acetonitrile and acidified water allows for the elution of a wide range of polarities. The acid (e.g., formic or phosphoric acid) sharpens peak shape and ensures consistent ionization. The gradient is crucial to first elute highly polar degradants (like hydroquinone) before the more retained mono- and di-esters.

-

Detection: The aromatic ring provides strong UV absorbance. A wavelength of ~230 nm offers a good balance of sensitivity for the parent compound and potential chromophoric degradants.

Detailed Experimental Protocol: HPLC Purity and Stability Assay

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: Linear gradient from 50% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 50% B

-

20-25 min: Re-equilibration at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C for enhanced reproducibility.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of hydroquinone dipropionate at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Forced Degradation (for method validation):

-

Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60 °C for 2 hours.

-

Base Hydrolysis: Treat sample solution with 0.1 M NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 4 hours.

-

Neutralize samples before injection.

-

Trustworthiness through System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area is ≤ 2.0% and the tailing factor for the hydroquinone dipropionate peak is ≤ 1.5.

Figure 2: Workflow for Stability-Indicating HPLC Method. A self-validating process from preparation to data analysis.

Spectroscopic Identity Confirmation

Spectroscopy provides an orthogonal confirmation of the molecular structure. Data should be compared against a well-characterized reference standard.

Predicted Spectroscopic Data:

| Technique | Expected Observations & Rationale |

| FT-IR | ~1750-1760 cm⁻¹ (strong, sharp): C=O stretch of the ester. This is the most characteristic peak. ~1200-1250 cm⁻¹ (strong): C-O stretch of the ester. ~2900-3000 cm⁻¹: Aliphatic C-H stretching from the propionate groups. Absence of broad O-H band (~3200-3600 cm⁻¹): Confirms complete esterification of the phenolic hydroxyls. |

| ¹H NMR | ~7.1-7.3 ppm (singlet, 4H): Aromatic protons (A₂B₂ system appearing as a singlet due to symmetry). ~2.6 ppm (quartet, 4H): -CH₂- protons of the propionate groups, coupled to the -CH₃ protons. ~1.2 ppm (triplet, 6H): -CH₃ protons of the propionate groups, coupled to the -CH₂- protons. |

| ¹³C NMR | ~172 ppm: Carbonyl carbon (C=O) of the ester. ~148 ppm: Aromatic carbons attached to the ester oxygen. ~122 ppm: Aromatic carbons not attached to oxygen. ~28 ppm: -CH₂- carbon of the propionate. ~9 ppm: -CH₃ carbon of the propionate. |

| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 223.09. Expected [M+Na]⁺: m/z 245.07. Fragmentation would likely involve the loss of the propionate groups. |

Section 3: Reactivity, Stability, and Biological Mechanism

Understanding the stability and reactivity of hydroquinone dipropionate is crucial for predicting its shelf-life, ensuring compatibility in formulations, and comprehending its biological activity.

Degradation Pathways

The two primary modes of degradation are hydrolysis and oxidation.

-

Hydrolysis: The ester linkages are susceptible to cleavage in the presence of water, a reaction catalyzed by acid or base. This is a two-step process, first yielding hydroquinone monopropionate and propionic acid, followed by the hydrolysis of the second ester to yield hydroquinone. This is the most probable degradation pathway in aqueous or improperly stored formulations.

-

Oxidation: While the esterification of the hydroxyl groups significantly reduces the electron-donating capacity of the phenyl ring and thus its susceptibility to oxidation compared to hydroquinone, it is not entirely inert. Strong oxidizing conditions or prolonged exposure to light and air can lead to the formation of quinone-type impurities, resulting in discoloration.

Figure 3: Primary Degradation Pathways for Hydroquinone Dipropionate. Hydrolysis and oxidation are the key stability concerns.

Biological Mechanism of Action: Tyrosinase Inhibition

In the context of drug development, particularly for dermatological applications, the primary mechanism of action for hydroquinone and its derivatives is the inhibition of tyrosinase. Tyrosinase is a key copper-containing enzyme in the biochemical pathway of melanin synthesis. By inhibiting this enzyme, the production of melanin is reduced, leading to a skin-lightening effect.

The inhibition can occur through several mechanisms[2][3]:

-

Competitive Inhibition: The inhibitor molecule resembles the natural substrate (tyrosine) and competes for the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

-

Substrate Behavior: Hydroquinone itself can act as a substrate for tyrosinase, being oxidized in the process. This can lead to the generation of reactive oxygen species and covalent modification of the enzyme, contributing to its inhibition[4].

Figure 4: Mechanism of Tyrosinase Inhibition. Hydroquinone derivatives interrupt the melanin production cascade.

Section 4: References

-

Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances. --INVALID-LINK--

-

Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives. The Journal of Medical Investigation. --INVALID-LINK--

-

Understanding Tyrosinase Inhibitors. 614 Beauty. --INVALID-LINK--

-

Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Publishing. --INVALID-LINK--

-

A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

-

HPLC–UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used. Oxford Academic. --INVALID-LINK--

-

HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. Semantic Scholar. --INVALID-LINK--

-

Hydroquinone, dipropionate - Optional[FTIR] - Spectrum. SpectraBase. --INVALID-LINK--

-

identification and determination of hydroquinone in cosmetic products by tlc and hplc. European Commission. --INVALID-LINK--

-

Hydroquinone dipropionate. PubChem. --INVALID-LINK--

-

(PDF) Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations: Research Article. ResearchGate. --INVALID-LINK--

-

A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. University of Chieti-Pescara. --INVALID-LINK--

-

Hydroquinone at BMRB. Biological Magnetic Resonance Bank. --INVALID-LINK--

-

HPLC–UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. CoLab. --INVALID-LINK--

-

Hydroquinone Dipropionate. Sinochem Nanjing. --INVALID-LINK--

References

- 1. sinochem-nanjing.com [sinochem-nanjing.com]

- 2. Understanding Tyrosinase Inhibitors [614beauty.com]

- 3. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives [jstage.jst.go.jp]

An In-depth Technical Guide to 1,4-Dipropionyloxybenzene (CAS No. 7402-28-0) for Researchers and Drug Development Professionals

Introduction

1,4-Dipropionyloxybenzene, registered under CAS number 7402-28-0, is an aromatic ester with growing interest in various industrial and scientific applications. Also known by synonyms such as 1,4-Phenylene dipropionate and Hydroquinone dipropionate, this compound is structurally derived from hydroquinone, a well-known reducing agent and synthetic intermediate.[1][2][3] The esterification of hydroquinone with propionyl groups enhances its stability and modifies its physicochemical properties, opening avenues for its use in cosmetics, polymer chemistry, and industrial water treatment.[1]

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanisms of action in key applications, potential hazards and safe handling procedures, and robust experimental protocols for its synthesis and analysis. This document is intended to serve as a critical resource for researchers, chemists, and professionals in drug development and material science who are working with or exploring the potential of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[4] The ester linkages significantly influence its solubility and thermal characteristics compared to its parent compound, hydroquinone.

| Property | Value | Source(s) |

| CAS Number | 7402-28-0 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 112-114 °C | [1] |

| Boiling Point (Predicted) | 313.9 ± 25.0 °C | [1] |

| Density (Predicted) | 1.124 ± 0.06 g/cm³ | [1] |

| IUPAC Name | (4-propanoyloxyphenyl) propanoate | [3] |

| InChI Key | HGXJNYNUTHMEOS-UHFFFAOYSA-N | [3] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available in public databases such as PubChem for structural confirmation.[3]

Mechanisms of Action and Applications

The utility of this compound stems from the reactivity of the hydroquinone moiety, which is stabilized and delivered in a less reactive form by the propionyl ester groups.

Skin Whitening Agent: Tyrosinase Inhibition

In the field of cosmetics, hydroquinone is a well-established, albeit controversial, skin-lightening agent.[5][6] Its mechanism of action is the inhibition of tyrosinase, a key copper-containing enzyme responsible for the rate-limiting steps in melanin synthesis.[4][5][7] this compound, as a hydroquinone derivative, is believed to function as a pro-drug. The ester linkages may be hydrolyzed by esterases in the skin, releasing hydroquinone in a controlled manner. This gradual release can potentially reduce the irritation and cytotoxicity associated with the direct application of hydroquinone.[1]

The released hydroquinone then inhibits tyrosinase activity, thereby reducing the production of melanin and leading to a lightening of the skin tone.[1] The inhibition can occur through various mechanisms, including competitive, non-competitive, or mixed inhibition, where the inhibitor binds to the enzyme's active site or an allosteric site, preventing the substrate (tyrosine) from binding and being converted to melanin precursors.[4][5][7][8]

Antioxidant in Polymers and Rubber

The degradation of polymers, including rubber, is often initiated by free-radical chain reactions induced by heat, light, or oxygen.[9][10] Hydroquinone and its derivatives are effective antioxidants because they can donate a hydrogen atom to a peroxy free radical, which is formed when a polymer radical reacts with oxygen. This process converts the highly reactive peroxy radical into a more stable hydroperoxide and a resonance-stabilized phenoxy radical.[9][10][11] This phenoxy radical is significantly less reactive and can terminate another radical chain, thus inhibiting the overall degradation process. The esterification in this compound provides better solubility and compatibility with the polymer matrix compared to hydroquinone.

Oxygen Scavenger in Boiler Water Treatment

Dissolved oxygen is a major cause of corrosion in industrial boilers and water systems.[12][13][14][15][16] Chemical oxygen scavengers are used to remove residual oxygen that is not eliminated by mechanical deaeration. Hydroquinone is a potent oxygen scavenger that reacts with dissolved oxygen to form benzoquinone and water, thus preventing oxidative corrosion of metal surfaces.[12][13][14] this compound can serve as a more stable precursor to hydroquinone in these systems. Hydroquinone is particularly effective because it reacts rapidly with oxygen even at lower temperatures, making it useful during system startups and shutdowns.[12] It can be used as a standalone scavenger or as a catalyst to enhance the performance of other scavengers like hydrazine.[15][16]

Hazard Analysis and Safe Handling

The hazard profile of this compound presents some inconsistencies across different suppliers, which is likely due to the absence of a harmonized classification under ECHA's CLP regulation.

-

GHS Classification: While many Safety Data Sheets (SDS) state that the product is not classified as hazardous, some suppliers have assigned the following GHS classification:

-

Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Given these potential hazards, it is prudent to handle this compound with appropriate caution in a laboratory or industrial setting.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound. These should be adapted and optimized based on the specific laboratory conditions and equipment.

Synthesis of this compound via Acylation

This protocol describes the esterification of hydroquinone with propionyl chloride in the presence of a base.

Principle: The hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbon of propionyl chloride. A base, such as triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

-

Hydroquinone (1.0 eq)

-

Propionyl chloride (2.2 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hydroquinone (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (2.2 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of propionyl chloride (2.2 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield white crystals of this compound.

Analytical Method: Purity Determination by HPLC

This protocol provides a general method for determining the purity of a synthesized batch of this compound using High-Performance Liquid Chromatography (HPLC).

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, will be retained on a C18 column and can be eluted with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and water. Detection is typically achieved using a UV detector.

Instrumentation and Conditions:

-

HPLC System: With UV-Vis detector

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Prepare further dilutions as needed.

-

Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration as the standard solution.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Conclusion

This compound (CAS No. 7402-28-0) is a versatile compound with significant potential in diverse scientific and industrial domains. Its properties as a stable hydroquinone derivative make it a compelling candidate for applications requiring antioxidant, anti-corrosion, and tyrosinase-inhibiting activities. While its hazard profile warrants careful handling in line with standard laboratory safety practices, the information and protocols provided in this guide offer a solid foundation for researchers to safely explore and utilize this compound in their work. Further research into its biological activity and material science applications is encouraged to fully unlock its potential.

References

- 1. This compound | 7402-28-0 [chemicalbook.com]

- 2. This compound suppliers & manufacturers in China [chemicalbook.com]

- 3. 1,4-Phenylene dipropanoate | C12H14O4 | CID 244294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Tyrosinase Inhibitors [614beauty.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. eastman.com [eastman.com]

- 10. chempoint.com [chempoint.com]

- 11. researchgate.net [researchgate.net]

- 12. Industrial Boiler Corrosion Prevention & Deposit Formation [feedwater.co.uk]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. US4512909A - Use of a hydroquinone compound with hydrazine (1:1 molar ratio) as an oxygen-scavenging and a corrosion-inhibiting agent - Google Patents [patents.google.com]

- 16. US4569783A - Hydroquinone catalyzed oxygen scavenger and methods of use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,4-Dipropionyloxybenzene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1,4-Dipropionyloxybenzene, a molecule of interest for researchers in dermatology, cosmetology, and drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, analyze its spectroscopic characteristics, and explore its primary mechanism of action and applications.

Introduction to this compound

This compound, also known as hydroquinone dipropionate, is an esterified derivative of hydroquinone. The addition of two propionyl groups enhances the stability and modifies the lipophilicity of the parent hydroquinone molecule, which can be advantageous for formulation and dermal penetration. Its primary area of application is in the cosmetic and pharmaceutical industries as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[1] This guide will provide researchers and drug development professionals with the core scientific information required to work with and understand this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| CAS Number | 7402-28-0 | [2][4] |

| Appearance | White solid / Colorless liquid | [4][5] |

| Melting Point | 112-114 °C | [4][5] |

| Boiling Point | 313.9 °C at 760 mmHg | [4] |

| Flash Point | 152.6 °C | [4] |

| Synonyms | Hydroquinone dipropionate, 1,4-Phenylene dipropionate, Benzene-1,4-diyl dipropanoate | [1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of hydroquinone with propionyl chloride.[5] This is a standard acylation reaction where the hydroxyl groups of the phenol react with the acyl chloride. The use of a non-nucleophilic base is recommended to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

Materials:

-

Hydroquinone (1 equivalent)

-

Propionyl chloride (2.2 equivalents)

-

Pyridine (or Triethylamine) (2.5 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone in anhydrous DCM.

-

Add pyridine to the solution and cool the flask in an ice bath to 0 °C.

-

Slowly add propionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of hydroquinone.

-

Anhydrous Solvent: Prevents the hydrolysis of propionyl chloride.

-

Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Ice Bath: Controls the initial exothermic reaction between the acyl chloride and the phenol.

-

Aqueous Workup: Removes the pyridinium hydrochloride salt and any unreacted starting materials.

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | s | 4H | Aromatic protons (Ar-H) |

| ~2.60 | q | 4H | Methylene protons (-CH₂-) |

| ~1.25 | t | 6H | Methyl protons (-CH₃) |

Interpretation:

-

The four aromatic protons are chemically equivalent due to the symmetry of the molecule, resulting in a singlet.

-

The methylene protons are adjacent to a methyl group, leading to a quartet (q) splitting pattern (n+1 rule, where n=3).

-

The methyl protons are adjacent to a methylene group, resulting in a triplet (t) splitting pattern (n+1 rule, where n=2).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carbonyl carbon (C=O) |

| ~148 | Aromatic carbon attached to oxygen (Ar-C-O) |

| ~122 | Aromatic carbon (Ar-C-H) |

| ~28 | Methylene carbon (-CH₂-) |

| ~9 | Methyl carbon (-CH₃) |

Interpretation:

-

The spectrum is expected to be simple due to the molecule's symmetry.

-

The ester carbonyl carbon will appear significantly downfield.

-

Two distinct signals are expected for the aromatic carbons.

-

The aliphatic carbons of the propionyl groups will appear upfield.

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1750 | C=O stretch (ester) |

| ~1600, 1500 | Aromatic C=C stretch |

| ~1200 | C-O stretch (ester) |

Interpretation:

-

The most prominent peak will be the strong C=O stretch of the ester functional group.

-

The presence of both aromatic and aliphatic C-H stretches will be evident.

-

A strong C-O stretching band is also characteristic of the ester groups.

Mechanism of Action: Tyrosinase Inhibition

The primary biological activity of this compound is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. It is presumed that this compound acts as a prodrug, being hydrolyzed in the skin to release hydroquinone, which is the active tyrosinase inhibitor.

The mechanism of tyrosinase inhibition by hydroquinone involves:

-

Competitive Inhibition: Hydroquinone structurally resembles tyrosine, the natural substrate of tyrosinase. It competes with tyrosine for binding to the active site of the enzyme.

-

Reduction of Dopaquinone: Hydroquinone can also act as a reducing agent, converting dopaquinone back to L-DOPA, thereby preventing the formation of downstream melanin precursors.

-

Direct Cytotoxicity to Melanocytes: At higher concentrations, hydroquinone can be cytotoxic to melanocytes, the cells responsible for melanin production.

Melanin Synthesis and Inhibition Pathway:

Caption: Simplified pathway of melanin synthesis and its inhibition by hydroquinone.

Applications in Research and Development

This compound is primarily used as a research chemical in the following areas:

-

Dermatological Research: It serves as a tool to study melanogenesis and the effects of tyrosinase inhibition in vitro and in vivo. Its improved stability over hydroquinone makes it a useful compound for formulation studies.

-

Cosmeceutical and Pharmaceutical Formulation: Research is ongoing to develop more effective and safer skin-lightening agents. This compound is evaluated for its efficacy, skin penetration, and potential for reduced side effects compared to hydroquinone.

-

Drug Discovery: While its primary application is in dermatology, the hydroquinone backbone is a scaffold that can be explored for other therapeutic targets. As an esterified derivative, this compound could be a starting point for developing prodrugs with different biological activities.

Conclusion

This compound is a valuable compound for researchers in the fields of dermatology and cosmetic science. Its well-defined chemical properties, straightforward synthesis, and role as a tyrosinase inhibitor make it an important tool for studying and modulating skin pigmentation. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 1,4-Phenylene Dipropanoate: From Synthesis to Application

This technical guide provides a comprehensive overview of 1,4-phenylene dipropanoate, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into the compound's historical context, synthesis, chemical and physical properties, and its established and potential applications, with a focus on its role as a tyrosinase inhibitor.

Introduction and Historical Context

While a singular moment of "discovery" for 1,4-phenylene dipropanoate is not prominently documented, its existence is a logical consequence of the well-established chemistry of its precursors: hydroquinone and propanoic acid. Hydroquinone, or benzene-1,4-diol, was first synthesized in 1820 by the French chemists Pelletier and Caventou through the dry distillation of quinic acid[1]. Its utility as a reducing agent and an antioxidant has been recognized for centuries[1]. Propanoic acid, a simple carboxylic acid, is also a long-known chemical entity.

The synthesis of 1,4-phenylene dipropanoate is a straightforward esterification reaction, a fundamental transformation in organic chemistry. Therefore, its "history" is intrinsically linked to the development of synthetic organic chemistry and the exploration of derivatives of hydroquinone for various applications. The primary motivation for the synthesis of hydroquinone esters, such as the dipropanoate derivative, has been to modify the parent molecule's physical and biological properties, including its solubility, stability, and bioavailability[2].

Chemical and Physical Properties

1,4-Phenylene dipropanoate, also known as hydroquinone dipropionate, is a diester of hydroquinone and propanoic acid. Its chemical structure consists of a central benzene ring with two propanoate groups attached in a para orientation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| IUPAC Name | (4-propanoyloxyphenyl) propanoate | [3] |

| CAS Number | 7402-28-0 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 112-114 °C | [4] |

| Solubility | Soluble in ethanol and acetone; slightly soluble in water | [4] |

Synthesis of 1,4-Phenylene Dipropanoate

The synthesis of 1,4-phenylene dipropanoate is typically achieved through the acylation of hydroquinone with a propionylating agent, such as propionyl chloride or propanoic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbon of the propionylating agent. The choice of propionyl chloride often necessitates the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The use of propanoic anhydride is an alternative that avoids the generation of corrosive HCl gas. The causality behind this experimental choice lies in creating a diester to mask the hydrophilic hydroxyl groups of hydroquinone, thereby increasing its lipophilicity which can enhance its penetration through biological membranes like the skin.

Experimental Protocol: Synthesis via Propionyl Chloride

This protocol describes a representative lab-scale synthesis of 1,4-phenylene dipropanoate.

Materials:

-

Hydroquinone

-

Propionyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran.

-

Add a stoichiometric excess (typically 2.2 equivalents) of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add propionyl chloride (at least 2 equivalents) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash successively with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1,4-phenylene dipropanoate by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Analytical Characterization

A self-validating system for the identity and purity of synthesized 1,4-phenylene dipropanoate involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four aromatic protons due to the symmetry of the molecule. The ethyl groups will exhibit a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons (two signals due to symmetry), and the two carbons of the ethyl groups.

Infrared (IR) Spectroscopy[3]

The FTIR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of an ester carbonyl group.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester linkage will be present.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the benzene ring will also be observed.

Mass Spectrometry (MS)[3]

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1,4-phenylene dipropanoate (222.24 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns, such as the loss of the propionyloxy groups, can further confirm the structure.

Applications in Research and Drug Development

The primary biological activity of 1,4-phenylene dipropanoate reported in the literature is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis[2]. This positions the molecule as a subject of interest for researchers in dermatology, cosmetology, and drug discovery.

Tyrosinase Inhibition and Drug Discovery

Tyrosinase inhibitors are sought after for the treatment of hyperpigmentation disorders and as skin-lightening agents in cosmetics[5][6][7]. Hydroquinone is a potent tyrosinase inhibitor, but its use is restricted in some regions due to safety concerns[8]. Ester derivatives like 1,4-phenylene dipropanoate are synthesized to improve the safety and efficacy profile of the parent hydroquinone molecule[2]. The ester linkage can be designed to be cleaved by esterases in the skin, releasing hydroquinone in a controlled manner at the target site.

For drug development professionals, 1,4-phenylene dipropanoate can serve as a lead compound or a scaffold for the design of novel tyrosinase inhibitors with improved potency and reduced side effects. The propanoate groups can be modified to alter the compound's pharmacokinetic and pharmacodynamic properties.

A Research Chemical for Structure-Activity Relationship Studies

As a research chemical, 1,4-phenylene dipropanoate is a valuable tool for conducting structure-activity relationship (SAR) studies. By synthesizing and testing a series of related hydroquinone esters with varying alkyl chain lengths and branching, researchers can elucidate the structural requirements for optimal tyrosinase inhibition. This knowledge is crucial for the rational design of new and more effective therapeutic agents.

Conclusion

1,4-Phenylene dipropanoate is a molecule with a straightforward synthesis and well-defined chemical properties. While its historical discovery is not a singular event, its chemical logic is deeply rooted in the history of organic synthesis. Its primary application as a tyrosinase inhibitor makes it a compound of significant interest to researchers and professionals in drug development and cosmetic science. The detailed technical information provided in this guide serves as a valuable resource for those looking to synthesize, characterize, and utilize this compound in their research endeavors.

References

- 1. Hydroquinone - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Phenylene dipropanoate | C12H14O4 | CID 244294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Drug design of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. tandfonline.com [tandfonline.com]

- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of 1,4-Dipropionyloxybenzene's Stability: A Guide for Researchers

Abstract

1,4-Dipropionyloxybenzene, a hydroquinone derivative, is of significant interest in the pharmaceutical and cosmetic industries for its skin-lightening properties and improved stability over its parent compound. Understanding the intrinsic stability of this molecule is paramount for formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety. This in-depth technical guide provides a theoretical framework for assessing the stability of this compound, drawing upon established computational chemistry methodologies and mechanistic insights from related aromatic esters. We will explore the principal degradation pathways—hydrolysis and thermal decomposition—and elucidate the computational approaches to predict and analyze these processes. This guide is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to understand and predict the stability of active pharmaceutical and cosmetic ingredients.

Introduction to this compound

This compound, also known as hydroquinone dipropionate, is an esterified form of hydroquinone.[1][2] Hydroquinone is a potent tyrosinase inhibitor, effective in treating hyperpigmentation, but its application is hampered by its instability, particularly its susceptibility to oxidation. Esterification of the hydroxyl groups of hydroquinone to form this compound enhances its stability, making it a more viable active ingredient in topical formulations.[2] The propionyl groups serve as protective moieties, which are ideally cleaved by esterases in the skin to release the active hydroquinone.

A thorough understanding of the chemical stability of this compound is crucial for:

-

Optimizing formulation strategies to prevent premature degradation.

-

Predicting shelf-life under various storage conditions.

-

Ensuring the desired therapeutic or cosmetic effect by controlling the release of hydroquinone.

-

Identifying potential degradation products and assessing their safety profiles.

This guide will delve into the theoretical approaches that can be employed to investigate the stability of this compound, providing a scientific basis for its effective utilization.

Theoretical Methodologies for Stability Analysis

Computational chemistry provides a powerful toolkit for investigating the stability of molecules at an atomic level. Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure and reactivity of organic molecules.[1][3]

2.1. Density Functional Theory (DFT)

DFT calculations can provide valuable insights into the intrinsic stability of this compound by determining key quantum chemical descriptors:

-

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. A large HOMO-LUMO gap generally indicates higher kinetic stability.

-

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.

-

Bond Dissociation Energies (BDEs): Calculation of the energy required to break a specific bond can help identify the weakest links in the molecule and potential initiation sites for degradation.

2.2. Simulating Reaction Pathways

To investigate specific degradation mechanisms, such as hydrolysis and thermal decomposition, computational methods can be used to map the potential energy surface (PES) of the reaction. This involves:

-

Identifying Reactants, Intermediates, Transition States, and Products: Locating the stationary points on the PES.

-

Calculating Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to occur. A higher activation energy corresponds to a slower reaction rate and greater stability.

-

Determining Reaction Enthalpies (ΔH) and Free Energies (ΔG): To assess the thermodynamic favorability of a degradation pathway.

These calculations are instrumental in elucidating the step-by-step mechanism of degradation and identifying the rate-determining step.

Key Degradation Pathways of this compound

The stability of this compound is primarily challenged by two degradation pathways: hydrolysis of the ester linkages and thermal decomposition.

3.1. Hydrolysis of the Ester Bonds

Hydrolysis is a critical degradation pathway for ester-containing compounds, particularly in aqueous environments or formulations with high water content. The hydrolysis of this compound would lead to the formation of hydroquinone and propionic acid. This process can be catalyzed by acids or bases.

3.1.1. Proposed Mechanism of Hydrolysis

The hydrolysis of aromatic esters can proceed through different mechanisms depending on the pH.[3][4] A common pathway, particularly under neutral or basic conditions, is the nucleophilic acyl substitution (BAc2) mechanism.[4]

A theoretical investigation of this process for this compound would involve modeling the following key steps:

-

Nucleophilic Attack: A water molecule or hydroxide ion attacks the electrophilic carbonyl carbon of the ester group.

-

Formation of a Tetrahedral Intermediate: A transient, high-energy intermediate is formed. Theoretical studies on other esters have shown that the stability of this intermediate is crucial.[3]

-

Leaving Group Departure: The hydroquinone moiety is eliminated, and the carboxylic acid (propionic acid) is formed.

DFT calculations can be employed to model the transition states and intermediates along this reaction coordinate to determine the activation energy barriers for each step.[1]

3.1.2. Computational Workflow for Hydrolysis

Caption: Computational workflow for studying the hydrolysis of this compound.

3.2. Thermal Degradation

Elevated temperatures during processing, storage, or application can induce thermal degradation of this compound. Aromatic esters generally exhibit good thermal stability, but decomposition can occur at higher temperatures.[5][6]

3.2.1. Potential Thermal Decomposition Mechanisms

The thermal degradation of esters can proceed through several pathways, often involving radical mechanisms. For this compound, potential decomposition routes could include:

-

Homolytic Cleavage of the Ester Bond: This would generate acyl and phenoxy radicals, which can then undergo further reactions.

-

Decarboxylation: Loss of carbon dioxide from the ester group.

-

Rearrangement Reactions: Such as the Fries rearrangement, although this typically requires a catalyst.

3.2.2. Theoretical Approach to Thermal Degradation

Computational studies can help to identify the most likely thermal degradation pathways by calculating the bond dissociation energies (BDEs) for the various bonds in the molecule. The C-O bond of the ester linkage is a likely candidate for the initial cleavage. By modeling the subsequent reactions of the resulting radicals, a comprehensive picture of the degradation process can be obtained.

References

- 1. Kinetic and theoretical studies on the mechanism of intramolecular catalysis in phenyl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 1,4-Dipropionyloxybenzene

Introduction and Scientific Rationale

1,4-Dipropionyloxybenzene, also known as hydroquinone dipropionate, is a diester derivative of hydroquinone.[1] This compound is of significant interest in the pharmaceutical and cosmetic industries as a tyrosinase inhibitor, which can reduce skin pigmentation and is used in skin-lightening formulations.[2][3] Its esterified form offers improved stability and reduced skin irritation compared to its parent compound, hydroquinone.[1][2]

This document provides a robust and reliable protocol for the synthesis of this compound via the acylation of hydroquinone with propionyl chloride. The chosen methodology is a classic nucleophilic acyl substitution, a cornerstone reaction in organic synthesis. The hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbon of propionyl chloride. A tertiary amine base, pyridine, is employed to catalyze the reaction and to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product. This method is selected for its high efficiency, straightforward execution, and ease of purification, making it highly suitable for a standard laboratory setting.

Reaction Scheme and Mechanism

The synthesis proceeds via a straightforward esterification of hydroquinone's two hydroxyl groups.

Overall Reaction:

Figure 1: Esterification of hydroquinone with propionyl chloride in the presence of pyridine to yield this compound.

Mechanism: The reaction is a nucleophilic acyl substitution.

-

The lone pair of electrons on the oxygen atom of a hydroquinone hydroxyl group attacks the electrophilic carbonyl carbon of propionyl chloride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Pyridine, acting as a base, deprotonates the positively charged oxygen, regenerating the aromatic hydroxyl group's neutrality and forming pyridinium hydrochloride.

-

The process repeats on the second hydroxyl group to yield the final diester product.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Recommended Purity | Notes |

| Hydroquinone | 123-31-9 | 110.11 | ≥99% | Should be a fine, off-white powder. |

| Propionyl Chloride | 79-03-8 | 92.52 | ≥98% | Highly corrosive and moisture-sensitive.[4] |

| Pyridine, Anhydrous | 110-86-1 | 79.10 | ≥99.8% | Acts as a base and catalyst. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ≥99.8% | Reaction solvent. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M aq. solution | For workup. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. solution | For workup. |

| Brine (NaCl solution) | 7647-14-5 | 58.44 | Saturated aq. solution | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade | Drying agent. |

| Ethanol | 64-17-5 | 46.07 | 95% or Absolute | For recrystallization. |

| Deionized Water | 7732-18-5 | 18.02 | N/A | For workup and recrystallization. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir plate

-

Dropping funnel (60 mL)

-

Reflux condenser

-

Calcium chloride (or silica gel) drying tube

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

Melting point apparatus

Detailed Experimental Protocol

This protocol is based on a 10g scale synthesis of hydroquinone.

Step 1: Reaction Setup

-

Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar. Fit the central neck with a dropping funnel, one side neck with a reflux condenser topped with a CaCl₂ drying tube, and the other side neck with a rubber septum for nitrogen inlet if desired (though a drying tube is sufficient).

-

Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination. The reaction is sensitive to water, as propionyl chloride readily hydrolyzes.[4][5]

Step 2: Reagent Preparation

-

To the reaction flask, add hydroquinone (10.0 g, 90.8 mmol).

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the hydroquinone. Stir until a clear solution is formed.

-

Add anhydrous pyridine (21.5 mL, 21.1 g, 267 mmol, ~2.9 equivalents) to the solution. A slight exotherm may be observed.

Step 3: Addition of Propionyl Chloride

-

Cool the stirred solution to 0-5 °C using an ice-water bath. This is crucial as the acylation reaction is exothermic.

-

Measure propionyl chloride (19.6 mL, 20.8 g, 225 mmol, ~2.5 equivalents) and add it to the dropping funnel.

-

Add the propionyl chloride dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. A white precipitate (pyridinium hydrochloride) will form during the addition.

Step 4: Reaction Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 2-4 hours at room temperature.

-

Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent). Spot the starting hydroquinone, a co-spot, and the reaction mixture. The reaction is complete when the hydroquinone spot has disappeared.

Step 5: Workup and Extraction

-

Upon completion, cool the flask again in an ice bath and slowly add 50 mL of deionized water to quench any unreacted propionyl chloride.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 2 M HCl solution (to remove pyridine).

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

50 mL of brine (to remove bulk water).

-

-

During each wash, shake the funnel vigorously and allow the layers to separate fully. Drain the lower organic (DCM) layer after each wash.

Step 6: Drying and Solvent Removal

-

Transfer the washed organic layer to an Erlenmeyer flask.

-

Add a small scoop of anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes to dry the solution. The drying agent should move freely when swirled, indicating sufficient drying.

-